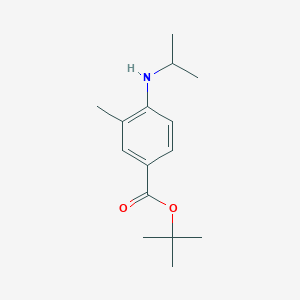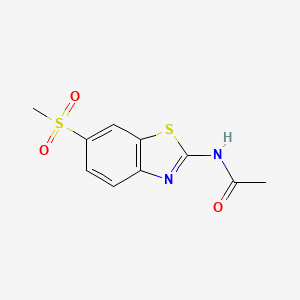
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide” is a chemical compound with potential applications in scientific research. It’s related to a series of benzothiazole–piperazine hybrids that were designed, synthesized, and evaluated as multifunctional ligands against Alzheimer’s disease .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which include “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Molecular Structure Analysis
The empirical formula of a similar compound, “N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide”, is C9H7ClN2OS, and its molecular weight is 226.68 . The molecular structure of “this compound” would be similar, but with a methylsulfonyl group instead of a chlorine atom.
Chemical Reactions Analysis
Benzothiazole derivatives, including “this compound”, have been synthesized in satisfactory yield and pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities by known experimental models .
Scientific Research Applications
Biological and Chemical Activities
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide, as part of the benzothiazole derivatives, is an integral structure in numerous natural and synthetic bioactive molecules. These derivatives have demonstrated a wide array of biological activities due to the unique methine center present in the thiazole ring, making them significant in medicinal chemistry. Benzothiazole derivatives exhibit various pharmacological properties such as antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anticancer activities. The versatility and efficacy of these compounds are derived from their ability to interact with different biological targets, leading to enhanced activities with less toxic effects compared to other compounds (Bhat & Belagali, 2020).
Structural Variability and Complex Formation
Benzothiazole derivatives, including this compound, are known for their fascinating variability in chemistry and properties. These compounds can form various complexes, showcasing diverse spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activities. The adaptability of benzothiazole compounds allows for the exploration of new applications in the fields of medicinal chemistry and material science (Boča, Jameson, & Linert, 2011).
Therapeutic Potential and Drug Development
The therapeutic potential of benzothiazole derivatives, including the specific compound , has been highlighted in various studies. These compounds serve as crucial scaffolds in drug development, with a focus on creating novel chemotherapeutic agents. Benzothiazole derivatives are currently being explored for their potential in treating a range of diseases, including cancer, due to their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The structural simplicity and synthetic accessibility of benzothiazole compounds offer significant opportunities for the development of new therapeutic agents (Kamal et al., 2015).
Mechanism of Action
Target of Action
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide, also known as N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE, has been found to have significant activity against Mycobacterium tuberculosis . The compound acts on the DprE1 target, which is crucial for the survival of the bacteria .
Mode of Action
The compound interacts with its target, DprE1, and inhibits its function . This interaction results in the inhibition of the growth of Mycobacterium tuberculosis . The compound also shows strong inhibition of acetylcholinesterase (AChE) and Aβ 1-42 aggregation .
Biochemical Pathways
The compound affects the biochemical pathways related to the survival and growth of Mycobacterium tuberculosis . It also impacts the pathways related to acetylcholinesterase and Aβ 1-42 aggregation .
Result of Action
The compound’s action results in the inhibition of the growth of Mycobacterium tuberculosis . It also shows potential in improving cognition and spatial memory against scopolamine-induced memory deficit in a mouse model .
Biochemical Analysis
Biochemical Properties
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide has been found to interact with various enzymes and proteins. For instance, it has shown modest to strong inhibition of acetylcholinesterase (AChE), a key enzyme involved in neurotransmission . This interaction suggests that this compound could potentially influence various biochemical reactions involving this enzyme .
Cellular Effects
In terms of cellular effects, this compound has been found to influence cell function in several ways. For example, it has shown low toxicity and is capable of impeding loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells . This suggests that this compound could potentially have protective effects on cells under certain conditions .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and its effects on gene expression. For instance, it has been found to inhibit AChE, which suggests that it could potentially influence neurotransmission at the molecular level .
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S2/c1-6(13)11-10-12-8-4-3-7(17(2,14)15)5-9(8)16-10/h3-5H,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLNAPGCLPMZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzyl 2-[4-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2805776.png)

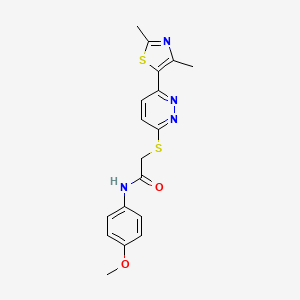
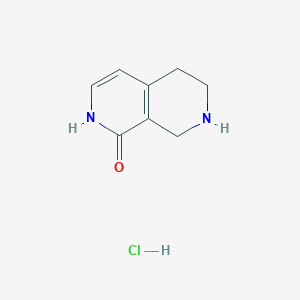
![5-Methyl-3-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2805782.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2805787.png)
![Benzo[d]thiazol-6-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2805789.png)
![3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2805790.png)
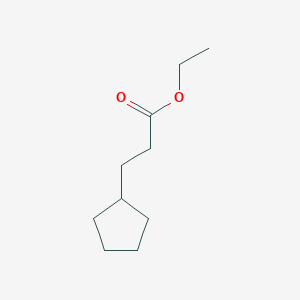
![5-Methyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2805793.png)
![Octahydrocyclopenta[b]pyrrole hydrochloride](/img/structure/B2805795.png)
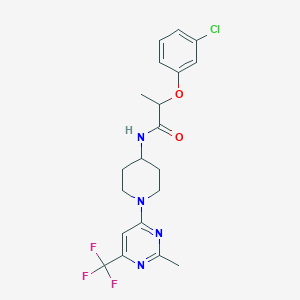
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2805797.png)
